molecular formula C18H14F2N2O2 B6567410 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide CAS No. 1021264-61-8

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide

Cat. No.: B6567410
CAS No.: 1021264-61-8
M. Wt: 328.3 g/mol
InChI Key: MJWRKYPDRHXXKA-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide is a useful research compound. Its molecular formula is C18H14F2N2O2 and its molecular weight is 328.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.10233402 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O2/c1-11-4-2-3-5-14(11)18(23)21-10-13-9-17(24-22-13)15-7-6-12(19)8-16(15)20/h2-9H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWRKYPDRHXXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H18F2N2O5
  • Molecular Weight : 404.4 g/mol
  • CAS Number : 1021265-10-0

The biological activity of this compound has been linked to its interaction with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : GPCRs play a crucial role in cellular signaling. The structure of the compound suggests potential interactions with these receptors, which could modulate various physiological responses .
  • Type III Secretion System (T3SS) : The compound exhibits inhibitory activity against T3SS, which is critical for the virulence of certain bacteria. This suggests its potential as an antibacterial agent .

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. In vivo studies have shown that the compound can suppress infections caused by Salmonella enterica serovar Typhimurium. A dosage of 10 mg/kg administered intraperitoneally resulted in a substantial decrease in bacterial load in treated mice .

Toxicity and Safety Profile

The compound has been evaluated for toxicity and shows low levels of mutagenicity and carcinogenicity. In animal models, it did not significantly affect major organ systems such as the cardiovascular or central nervous systems during repeated dosing trials .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vivo Efficacy : A study demonstrated that treatment with the compound led to a 500-fold reduction in Salmonella populations in the spleen and peritoneal lavages after four days of therapy. Furthermore, complete eradication was achieved after twelve days of treatment .
  • Pharmacokinetics : The pharmacokinetic profile indicates rapid clearance from systemic circulation and distribution to various organs, suggesting effective bioavailability for therapeutic use .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberMolecular WeightAntibacterial ActivityToxicity Level
This compound1021265-10-0404.4 g/molSignificantLow
CL-551021264-82-3374.3 g/molModerateLow

This table illustrates the comparative biological activities and safety profiles of related compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H12F2N2O4
  • Molecular Weight : 358.3 g/mol
  • CAS Number : 1021264-64-1

The compound's structure includes a difluorophenyl group and an oxazole ring, which are known to enhance biological activity by interacting with various biological targets.

Antitumor Activity

Recent studies have highlighted the compound's significant antitumor properties against various cancer cell lines.

Case Study: In Vitro Assays

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer).
  • Standard Drugs for Comparison : Doxorubicin and Vandetanib.
CompoundCell LineIC50 (μM)Remarks
This compoundA5496.75 ± 0.19High activity
This compoundHCC8276.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

The results indicate that the compound exhibits promising cytotoxic effects, particularly against lung cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, which could be pivotal in developing targeted therapies for cancer treatment.

Mechanisms of Action

  • Enzyme Inhibition : The compound may interfere with key enzymes that facilitate tumor growth.
  • Receptor Interaction : It can bind to cellular receptors, potentially modulating signal transduction pathways that regulate cell proliferation and apoptosis.
  • Gene Expression Modulation : The compound may influence the expression of genes associated with inflammation and tumor progression.

Research Findings

Research on this compound has revealed insights into its biological activities and potential therapeutic applications:

  • Antitumor Mechanisms : Studies suggest that the structural components of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-methylbenzamide allow it to target multiple pathways involved in cancer progression.
  • Selectivity and Safety : While exhibiting high activity against cancer cells, further optimization is necessary to enhance selectivity towards malignant cells over normal cells.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.